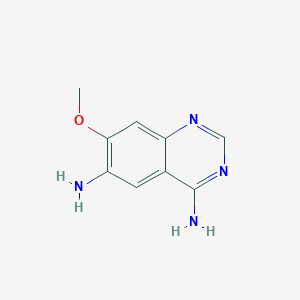![molecular formula C19H21N3O3S B2405725 (5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448065-13-1](/img/structure/B2405725.png)
(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A range of novel compounds incorporating similar structures have been synthesized and characterized, highlighting the versatility of such chemical frameworks in medicinal chemistry. For instance, Baolei Wang et al. (2015) reported on the synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives, which exhibit herbicidal and insecticidal activities. This illustrates the potential agricultural applications of compounds with related structures (Wang et al., 2015).
Biological Activities
Compounds with structural similarities have been evaluated for various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. A. Nagaraj et al. (2018) synthesized a new series of compounds for antibacterial activity assessment, demonstrating the potential of such structures in combating bacterial infections (Nagaraj et al., 2018). Mina Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors, offering insights into the development of treatments for neurodegenerative diseases (Saeedi et al., 2019).
Mechanism of Action and Drug Design
The detailed molecular interactions and docking studies of compounds with similar structural features have been explored to understand their mechanism of action and improve drug design. For example, H. Prinz et al. (2017) investigated a series of derivatives for their ability to inhibit tubulin polymerization, which is crucial for anticancer drug development (Prinz et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound, also known as a JAK1/JAK2 degrader (JAPT) , is based on the protein degradation targeting chimera (PROTAC) concept . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This leads to the inhibition of JAK1 and JAK2, which in turn reduces the overactive cytokine response that leads to inflammation, causing autoimmune diseases .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it inhibits I, II, and III type adaptive immunity . This results in the effective suppression of pro-inflammatory cytokine release, thereby alleviating inflammation .
Result of Action
The compound has been shown to significantly reduce the severity of atopic dermatitis (AD), a common chronic inflammatory skin disease . It has been demonstrated to improve the skin lesion clearance rate and the AD severity score (SCORAD) .
Action Environment
The compound’s action, efficacy, and stability are influenced by the unique structure of the skin, which can limit the effectiveness of topically applied JAK inhibitors . The compound’s design as a jak1/jak2 degrader (japt) allows it to overcome these limitations and provide a promising low-frequency and low-dose treatment method for ad .
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-11-21-18(12-20-13)19(23)22-14-7-8-15(22)10-17(9-14)26(24,25)16-5-3-2-4-6-16/h2-6,11-12,14-15,17H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOFJWJPVDBMGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)
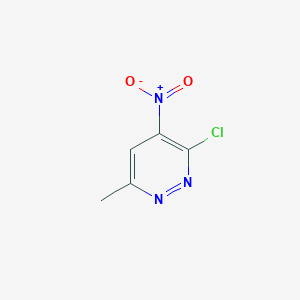
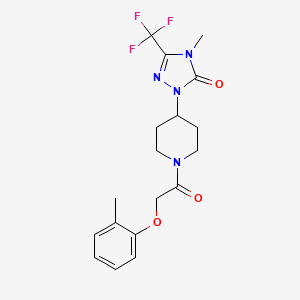
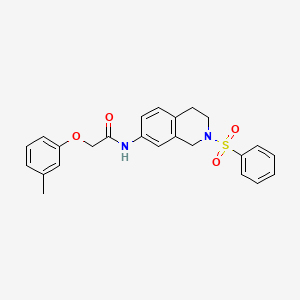
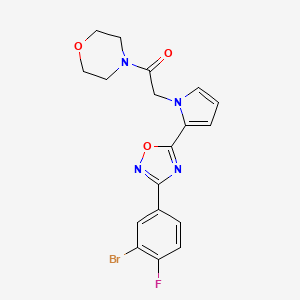
![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)
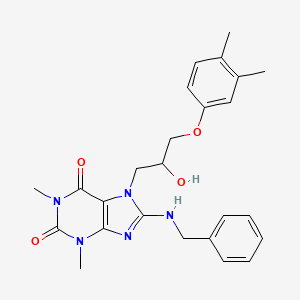
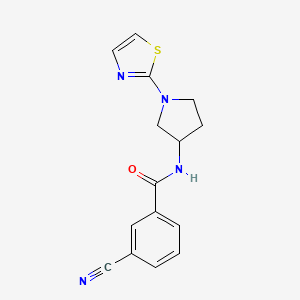



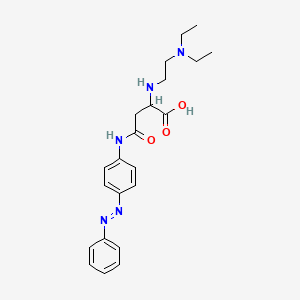
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)
